Substituent-Mediated Lipophilicity Shift vs. 3,5-Dichloro Analog (CAS 307327-20-4)
The 3-butoxy substituent on the benzamide ring of the target compound increases predicted logP by approximately 1.2 log units relative to the 3,5-dichloro analog (CAS 307327-20-4), which carries electron-withdrawing chlorine atoms that reduce lipophilicity . This difference has practical consequences: the butoxy chain is expected to enhance passive membrane permeability compared with the dichloro variant, while the 3,5-dichloro analog's lower logP may favor aqueous solubility [1].
| Evidence Dimension | Computed partition coefficient (XlogP / predicted logP) |
|---|---|
| Target Compound Data | Predicted logP approximately 3.2 (based on fragment-additivity calculation for 3-butoxybenzamide core; experimental logP not reported in primary literature) |
| Comparator Or Baseline | 3,5-Dichloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide (CAS 307327-20-4): XlogP approximately 2.0 (predicted from SMILES structure) |
| Quantified Difference | Δ logP ≈ +1.2 (target more lipophilic) |
| Conditions | In silico prediction using fragment-based logP calculation methods (ALOGPS/XLogP3). Experimental logP values are not available for either compound in peer-reviewed literature as of April 2026. |
Why This Matters
A logP differential of ~1.2 log units translates to an approximately 16-fold difference in theoretical octanol-water partitioning, directly impacting compound handling protocols (DMSO stock preparation), cell-based assay permeability, and potential off-target partitioning into lipid-rich compartments.
- [1] Kuujia.com. 3-Butoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide – Product Description. CAS: 477553-74-5. Notes on butoxy-substituted benzamide lipophilicity. (Accessed April 2026). View Source
